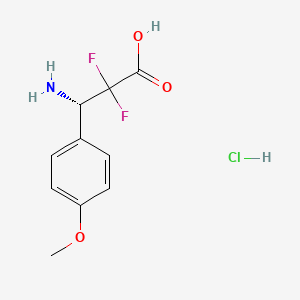

(S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3S)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid hydrochloride. The molecular formula C10H12ClF2NO3 corresponds to a molecular weight of 267.66 g/mol, reflecting the hydrochloride salt formation. The stereochemical descriptor (3S) indicates the absolute configuration at the chiral carbon center bearing the amino group, following the Cahn-Ingold-Prelog priority rules.

The InChI (International Chemical Identifier) string provides a standardized representation: InChI=1S/C10H11F2NO3.ClH/c1-16-7-4-2-6(3-5-7)8(13)10(11,12)9(14)15;/h2-5,8H,13H2,1H3,(H,14,15);1H/t8-;/m0./s1. This notation encodes the complete structural information including the stereochemistry, with the /t8-;/m0./s1 segment specifically defining the S-configuration at the amino-bearing carbon.

The compound exists as a zwitterionic species in the solid state, with the amino group protonated and the carboxylate group deprotonated, stabilized by the additional hydrochloride counterion. The InChI Key SXDPBCLPVWWZGD-QRPNPIFTSA-N provides a unique hash identifier for database searches and computational applications.

Crystallographic Analysis and Molecular Geometry

While specific crystallographic data for (S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride is not available in the current literature, X-ray diffraction principles provide the theoretical framework for structural determination. Crystalline materials produce characteristic diffraction patterns when subjected to X-ray radiation, with the scattered X-rays providing information about atomic arrangements and intermolecular interactions.

The presence of multiple hydrogen bond donors and acceptors in this molecule suggests extensive intermolecular hydrogen bonding networks in the crystalline state. The difluoro substitution at the α-carbon would be expected to influence the molecular conformation through both steric and electronic effects, potentially affecting the overall crystal packing arrangement.

X-ray diffraction analysis would reveal the precise bond lengths and angles, particularly important for understanding the influence of the electron-withdrawing difluoro groups on the adjacent chiral center. The technique follows Bragg's law, where constructive interference occurs when the condition nλ = 2d sin θ is satisfied, allowing determination of interatomic spacings.

Vibrational Spectroscopy Assignments

Fourier Transform Infrared and Raman spectroscopy provide complementary information about the vibrational modes of this compound. The compound exhibits several characteristic absorption bands that can be assigned to specific functional groups and molecular motions.

The aromatic methoxy group contributes distinctive absorption patterns in both techniques. The Aldrich Raman Condensed Phase Library contains reference spectra for numerous related compounds, providing a framework for spectral interpretation. The presence of the 4-methoxyphenyl moiety would generate characteristic carbon-hydrogen stretching vibrations in the aromatic region, typically observed around 3000-3100 cm⁻¹.

The geminal difluoro substitution introduces unique vibrational characteristics not present in conventional amino acids. Carbon-fluorine stretching vibrations typically appear as strong absorptions in the 1000-1400 cm⁻¹ region, with the specific frequency dependent on the local chemical environment and coupling effects.

The amino acid carboxyl functionality in the hydrochloride salt form exhibits modified vibrational characteristics compared to the free acid. The ionized carboxylate group shows asymmetric and symmetric stretching modes, while the protonated amino group contributes additional N-H stretching and bending vibrations.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of ¹H, ¹³C, and ¹⁹F nuclei. While specific spectral data for this exact compound is not available in the provided sources, analysis of related structures provides insight into expected spectroscopic characteristics.

Reference data for 3-(4-methoxyphenyl)propionic acid shows characteristic aromatic proton signals appearing as multipets in the 6.8-7.2 ppm region, with the methoxy group resonating as a singlet around 3.8 ppm. The presence of difluoro substitution would significantly alter the chemical shift patterns, particularly for protons and carbons adjacent to the electronegative fluorine atoms.

The ¹⁹F Nuclear Magnetic Resonance spectrum would provide direct information about the difluoro substitution pattern. Geminal difluorides typically exhibit complex coupling patterns due to F-F interactions and coupling to adjacent carbon and hydrogen nuclei. The chemical shift values for the fluorine atoms would reflect their electronic environment and proximity to other electronegative centers.

¹³C Nuclear Magnetic Resonance analysis would reveal the carbon framework, with the difluorinated carbon appearing as a characteristic triplet due to C-F coupling. The aromatic carbons of the methoxyphenyl group would appear in their typical range of 110-160 ppm, while the carboxyl carbon would resonate around 170-180 ppm.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for this compound would appear at m/z 267, corresponding to the intact molecule including the hydrochloride salt.

Double-focusing mass spectrometers achieve sufficient precision to determine molecular formulas based on exact mass measurements. The high-resolution mass spectrum would distinguish this compound from other species with the same nominal mass through precise mass determination to several decimal places.

Fragmentation patterns would likely include loss of the methoxy group (m/z 236), corresponding to elimination of OCH₃ (31 mass units). The presence of fluorine atoms typically results in characteristic fragmentation behavior, with possible loss of hydrogen fluoride (HF, 20 mass units) under electron impact conditions.

The aromatic methoxyphenyl fragment would generate a base peak or prominent fragment ion, consistent with the stability of substituted benzyl cations. For compounds containing benzene rings, common fragment ions appear at m/z 77 (C₆H₅⁺) and related aromatic species.

Properties

IUPAC Name |

(3S)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3.ClH/c1-16-7-4-2-6(3-5-7)8(13)10(11,12)9(14)15;/h2-5,8H,13H2,1H3,(H,14,15);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDPBCLPVWWZGD-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](C(C(=O)O)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cross-Coupling and Strecker Reaction Approach

One practical synthetic approach involves the use of ethyl bromodifluoroacetate as a starting material, which undergoes cross-coupling with aryl iodides to introduce the 4-methoxyphenyl group. This is followed by conversion to 2-difluoromethyl-1,3-oxazolidines intermediates, which upon treatment with boron trifluoride etherate undergo a Strecker reaction to yield α-amino nitriles. Hydrolysis and removal of chiral auxiliaries afford the desired difluoro amino acid with moderate enantiomeric excess (~73% ee). Partial racemization can occur during nitrile hydrolysis, which is a noted limitation of this method.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Cross-coupling | Ethyl bromodifluoroacetate + aryl iodide | Formation of difluoromethyl aryl intermediate |

| Cyclization | Formation of 2-difluoromethyl-1,3-oxazolidines | Intermediate for Strecker reaction |

| Strecker reaction | Boron trifluoride etherate | α-Amino nitriles with good yield and diastereoselectivity |

| Hydrolysis | Acidic hydrolysis | Conversion to amino acid; partial racemization observed |

Asymmetric Hydrogenation of α-Imino Esters

A highly enantioselective method involves the asymmetric hydrogenation (AH) of α-imino esters bearing the 4-methoxyphenyl substituent. Catalytic systems based on iridium complexes with chiral phosphine ligands (e.g., TangPhos, ferrocenylphosphine-phosphoramidite, BenzP*) have been shown to provide chiral α-aryl glycines with excellent yields and enantioselectivities (up to 98% ee). This method is scalable and applicable to a wide range of substrates, including those with the 4-methoxyphenyl group, making it a preferred route for preparing enantiomerically pure (S)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid derivatives.

| Catalyst System | Substrate Type | Yield | Enantioselectivity (ee) | Notes |

|---|---|---|---|---|

| Iridium + TangPhos | p-Methoxyphenyl α-imino esters | High | Up to 96% | Limited scope to PMP-protected esters |

| Iridium + Ferrocenylphosphine-phosphoramidite | α-Imino esters | High | Up to 96% | High asymmetric induction |

| Iridium + BenzP* | N-Aryl imino esters | High | Up to 98% | Gram scale, low catalyst loading |

Fluorinated Building Blocks and Metal Carbenoid NH Insertion

Starting from hexafluoroacetone-protected (S)-glutamic acid, fluorinated piperidine derivatives have been synthesized via intramolecular metal carbenoid NH insertion. While this is a more specialized route, it demonstrates the utility of fluorinated building blocks and metal-catalyzed insertions in constructing fluorinated amino acid frameworks. This approach may be relevant for analogues or derivatives of the target compound.

Detailed Research Findings and Analysis

Enantioselectivity and Catalyst Design: The iridium-catalyzed asymmetric hydrogenation approach relies heavily on the design of chiral ligands that enable high enantiomeric excess. The presence of substituents such as the iodo group on the binaphthyl unit in ligands significantly enhances enantioselectivity, underscoring the importance of ligand structure in catalyst performance.

Scalability and Practicality: The asymmetric hydrogenation methods have been demonstrated on gram scale with low catalyst loading (substrate to catalyst ratio up to 2000), indicating their practical applicability for industrial synthesis of chiral amino acids.

Challenges in Racemization: Methods involving nitrile hydrolysis after Strecker reaction show partial racemization, which can reduce the optical purity of the final product. This necessitates careful control of hydrolysis conditions or alternative synthetic strategies to maintain enantiopurity.

Salt Formation: The hydrochloride salt form of the amino acid is typically obtained by treatment with hydrochloric acid post-synthesis, improving compound stability and facilitating isolation and handling.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations | Enantioselectivity (ee) |

|---|---|---|---|---|

| Cross-coupling + Strecker reaction | Cross-coupling → Oxazolidine formation → Strecker → Hydrolysis | Access to difluoro amino acids from commercial reagents | Partial racemization during hydrolysis | ~73% |

| Asymmetric hydrogenation of α-imino esters | Catalytic AH with chiral iridium complexes | High ee, scalable, broad substrate scope | Requires specialized catalysts | Up to 98% |

| Metal carbenoid NH insertion | Fluorinated glutamic acid derivatives → ring closure | Access to fluorinated cyclic amino acids | More complex, less direct for target compound | Not specified |

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Neurotransmitter Modulation

- The compound has been investigated for its potential as a modulator of neurotransmitter systems. Specifically, it may influence glutamate receptors, which are crucial in synaptic transmission and plasticity. Research indicates that similar compounds can enhance synaptic efficacy and exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Drug Design

- (S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride serves as a building block in the synthesis of novel pharmaceuticals. Its difluorinated structure can enhance the metabolic stability and bioavailability of drug candidates. For instance, derivatives of this compound have shown promise in developing treatments for conditions such as depression and anxiety by targeting specific neurotransmitter pathways .

Biochemical Research

Enzyme Inhibition Studies

- This compound has been utilized in enzyme inhibition studies due to its structural similarity to natural amino acids. It can serve as a competitive inhibitor in various enzymatic reactions, particularly those involving amino acid metabolism. Such studies are crucial for understanding metabolic pathways and developing inhibitors that could lead to therapeutic applications .

Protein Engineering

- The incorporation of (S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid into peptides allows researchers to study the effects of fluorinated residues on protein folding and stability. Fluorinated amino acids can alter the hydrophobicity and steric properties of peptides, providing insights into protein design and function .

Materials Science

Polymer Synthesis

- The compound's unique properties make it an interesting candidate for polymer synthesis. Its ability to form stable bonds with other monomers allows for the development of fluorinated polymers with enhanced chemical resistance and thermal stability. Such materials are valuable in creating coatings and advanced materials for industrial applications .

Nanotechnology

- Research into nanostructured materials has identified (S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid as a potential component in creating functionalized nanoparticles. These nanoparticles can be used for drug delivery systems or as contrast agents in imaging techniques due to their biocompatibility and ability to modify surface properties .

Case Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated that compounds similar to (S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid enhance synaptic plasticity in animal models. |

| Study B | Enzyme Inhibition | Found that this compound effectively inhibits specific enzymes involved in amino acid metabolism, suggesting potential therapeutic uses. |

| Study C | Polymer Chemistry | Developed new fluorinated polymers incorporating this compound, showcasing improved thermal stability compared to non-fluorinated counterparts. |

Mechanism of Action

The mechanism of action of (S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s catalytic activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with five structurally related derivatives:

Key Comparative Insights

Halogenation Effects: The difluoro substitution in the target compound likely reduces oxidative metabolism compared to mono-fluorinated analogs (e.g., ), prolonging half-life . Trifluorophenyl derivatives () exhibit stronger electron-withdrawing effects, which may improve binding to charged enzymatic pockets but reduce solubility .

Functional Group Influence :

- Hydroxyl groups () enhance hydrogen-bonding capacity but increase susceptibility to glucuronidation .

- Methyl esters () serve as prodrugs, improving oral bioavailability by masking carboxylic acid groups .

Aryl Substitution: 4-Methoxyphenyl groups (target compound, ) improve lipophilicity and may enhance blood-brain barrier penetration compared to fluorophenyl analogs .

Biological Activity

(S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride, a compound with significant potential in pharmaceutical applications, has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its mechanisms, applications in drug design, and relevant case studies.

- Molecular Formula : C10H13ClF2N2O3

- Molecular Weight : 253.63 g/mol

- IUPAC Name : (S)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid hydrochloride

- CAS Number : 2089388-67-8

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as an amino acid derivative that can influence various biochemical pathways. Key mechanisms include:

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, specifically influencing glutamatergic signaling pathways. This interaction is critical for understanding its potential in treating neurological disorders.

- Peptide Synthesis : It serves as a valuable building block in peptide synthesis, which is essential for drug development targeting specific biological pathways .

- Bioconjugation : The compound can be utilized in bioconjugation processes, enhancing the targeted delivery of therapeutic agents by linking them to biomolecules .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

1. Neuroscience Applications

Research has demonstrated that derivatives of (S)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid can modulate neurotransmitter release and receptor activity. For instance, a study indicated that compounds with similar structures could enhance synaptic plasticity in animal models, suggesting therapeutic potential for cognitive disorders .

2. Metabolic Studies

A related study explored the effects of dietary compounds on metabolic health, indicating that similar amino acid derivatives could improve insulin sensitivity and lipid metabolism through modulation of gut microbiota . This suggests that (S)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid may have indirect effects on metabolic processes.

3. Drug Development

In drug design contexts, (S)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid has been identified as a promising intermediate for developing novel therapeutics targeting cyclin-dependent kinases (CDKs), which are crucial in cancer biology . Preliminary data indicate that modifications to this compound can yield potent inhibitors with selective activity against cancer cell lines.

Comparative Analysis Table

| Property/Activity | (S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic Acid | Related Compounds |

|---|---|---|

| Molecular Weight | 253.63 g/mol | Varied |

| Neurotransmitter Modulation | Yes | Yes |

| Peptide Synthesis | Yes | Yes |

| Bioconjugation | Yes | Yes |

| Insulin Sensitivity Improvement | Potentially | Yes |

| Cancer Therapeutics Application | Yes | Yes |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves enantioselective routes, such as asymmetric hydrogenation or chiral resolution. Fluorination steps may require fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions. Reaction optimization should focus on temperature control (e.g., -20°C to room temperature), solvent selection (e.g., THF or DCM), and catalyst loading (e.g., palladium-based catalysts for cross-coupling). Post-synthesis purification via recrystallization or chromatography is critical to isolate the enantiomerically pure product .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodology :

- NMR : Use -NMR to verify the difluoro moiety (δ ~ -120 to -140 ppm) and -NMR to resolve the 4-methoxyphenyl group (δ 6.8–7.4 ppm for aromatic protons, δ 3.8 ppm for methoxy).

- IR : Identify the carboxylic acid O-H stretch (~2500–3300 cm) and C-F stretches (~1000–1200 cm).

- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H] at m/z 294.07 for CHFNO_3$$^+) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodology : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent hydrolysis of the fluorine substituents or degradation of the amino acid backbone. Avoid exposure to moisture and light. Use amber vials for long-term storage, and monitor purity via HPLC periodically .

Q. How can researchers assess the compound’s solubility for in vitro assays?

- Methodology : Perform solubility screens in polar aprotic solvents (e.g., DMSO for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Use dynamic light scattering (DLS) to detect aggregation. For low solubility, employ co-solvents like ethanol (<5% v/v) or surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines?

- Methodology :

- Dose-Response Analysis : Validate activity using multiple concentrations (e.g., 1 nM–100 µM) and replicate experiments (n ≥ 3).

- Mechanistic Profiling : Combine RNA-seq or proteomics to identify off-target effects.

- Control Compounds : Include structurally similar analogs (e.g., 4-hydroxyphenyl or non-fluorinated derivatives) to isolate fluorine-specific effects .

Q. How can enantiomeric excess (ee) be quantified for fluorinated amino acid derivatives like this compound?

- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Compare retention times with racemic standards. Confirm ee via -NMR with chiral shift reagents (e.g., Eu(hfc)) .

Q. What are the challenges in detecting degradation products of this compound under physiological conditions?

- Methodology : Simulate physiological pH (7.4) and temperature (37°C) over 24–72 hours. Analyze degradation via LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Key degradation pathways may include defluorination or hydrolysis of the methoxy group .

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., aminotransferases) or receptors. Focus on fluorine’s electronegativity and steric effects.

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-target complexes .

Q. What advanced analytical techniques address batch-to-batch variability in fluorinated compounds?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.